molecular formula C21H23N3O5S B3930617 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide

Cat. No.: B3930617
M. Wt: 429.5 g/mol
InChI Key: NWBBVNLERNERNH-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-bicyclo[221]heptanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a nitroaniline moiety, and a bicycloheptanyl acetamide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide typically involves multiple steps:

    Formation of the Nitroaniline Intermediate: The initial step involves the nitration of aniline to form 4-nitroaniline. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Sulfonylation: The 4-nitroaniline is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step results in the formation of N-(benzenesulfonyl)-4-nitroaniline.

    Acylation: The final step involves the acylation of N-(benzenesulfonyl)-4-nitroaniline with 2-bicyclo[2.2.1]heptanyl acetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-[N-(benzenesulfonyl)-4-aminoanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-bicyclo[2.2.1]heptanyl acetic acid and N-(benzenesulfonyl)-4-nitroaniline.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitroaniline moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzenesulfonyl group may enhance the compound’s binding affinity to specific proteins, while the bicycloheptanyl acetamide framework provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-4-nitroaniline: Lacks the bicycloheptanyl acetamide moiety, resulting in different chemical and biological properties.

    2-bicyclo[2.2.1]heptanyl acetic acid: Lacks the nitroaniline and benzenesulfonyl groups, making it less reactive in certain chemical reactions.

    4-nitroaniline: Lacks both the benzenesulfonyl and bicycloheptanyl acetamide groups, leading to different reactivity and applications.

Uniqueness

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its binding affinity to proteins, while the nitroaniline moiety allows for reduction and subsequent interactions with cellular components. The bicycloheptanyl acetamide framework provides structural stability and influences the compound’s pharmacokinetic properties, making it a versatile molecule for various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-21(22-20-13-15-6-7-16(20)12-15)14-23(17-8-10-18(11-9-17)24(26)27)30(28,29)19-4-2-1-3-5-19/h1-5,8-11,15-16,20H,6-7,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBBVNLERNERNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CN(C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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